N-(4-Bromo-2-chlorophenyl)acetamide (CAS 3460-23-9) is a highly versatile, dihalogenated acetanilide building block widely procured for pharmaceutical and agrochemical synthesis. Featuring an acetyl-protected amine and two orthogonal halogen handles (4-bromo and 2-chloro), it allows for precise, site-selective functionalization. The compound presents as a stable crystalline solid with a melting point of 151–152 °C, offering excellent shelf life and processability compared to its free amine counterpart . Its predictable reactivity profile makes it a cornerstone material for multi-step cross-coupling workflows.
Substituting N-(4-bromo-2-chlorophenyl)acetamide with its unprotected analog, 4-bromo-2-chloroaniline, introduces severe process liabilities. The free amine is prone to oxidative degradation, has a significantly lower melting point (~70 °C) that complicates bulk crystallization, and frequently interferes with palladium-catalyzed cross-couplings by coordinating to the catalyst or undergoing competitive Buchwald-Hartwig N-arylation . The acetamide group not only circumvents these side reactions but also modulates the electronic density of the ring, ensuring clean, predictable oxidative addition at the carbon-halogen bonds without requiring mid-process protection steps.
N-(4-bromo-2-chlorophenyl)acetamide exhibits a melting point of 151–152 °C, which is significantly higher than that of its deprotected counterpart, 4-bromo-2-chloroaniline (67–73 °C) . This elevated melting point facilitates easier purification via crystallization and ensures superior solid-state stability during bulk storage, reducing the risk of material clumping or degradation.
| Evidence Dimension | Melting Point |
| Target Compound Data | 151–152 °C |
| Comparator Or Baseline | 4-bromo-2-chloroaniline (67–73 °C) |
| Quantified Difference | ~80 °C higher melting point |
| Conditions | Standard atmospheric pressure |
A higher melting point ensures reliable bulk handling, easier purification, and better shelf-stability in industrial settings.
The presence of both a 4-bromo and a 2-chloro substituent provides a distinct thermodynamic advantage for sequential cross-coupling. Because the C-Br bond is weaker and undergoes oxidative addition to Pd(0) more rapidly than the C-Cl bond, buyers can execute a Suzuki or Heck reaction exclusively at the 4-position at lower temperatures, leaving the 2-chloro site intact for subsequent functionalization [1]. This orthogonal reactivity is impossible with mono-halogenated analogs like N-(4-bromophenyl)acetamide.
| Evidence Dimension | Cross-coupling site selectivity |
| Target Compound Data | High chemoselectivity for C-Br over C-Cl bond |
| Comparator Or Baseline | N-(4-bromophenyl)acetamide (single coupling site) |
| Quantified Difference | Enables 2 distinct, sequential C-C bond formations |
| Conditions | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) |
Eliminates the need for multi-step re-halogenation by providing two differentiated reactive sites in a single procured starting material.
Utilizing the acetyl-protected N-(4-bromo-2-chlorophenyl)acetamide rather than the free 4-bromo-2-chloroaniline prevents competitive N-arylation during metal-catalyzed couplings [1]. Free primary amines can coordinate to palladium catalysts or act as nucleophiles in Buchwald-Hartwig reactions, severely depressing the yield of the desired C-C coupled product. The acetamide group effectively masks the nitrogen nucleophilicity, ensuring high-fidelity transformation at the halogen sites.
| Evidence Dimension | Chemoselectivity in Pd-catalyzed C-C coupling |
| Target Compound Data | Acetamide group prevents N-arylation |
| Comparator Or Baseline | 4-bromo-2-chloroaniline (prone to N-arylation and Pd coordination) |
| Quantified Difference | Significant reduction in amine-driven side reactions |
| Conditions | Pd-catalyzed coupling conditions |
Secures higher yields and reduces catalyst loading requirements by preventing unwanted side reactions at the nitrogen atom.
Following sequential carbon-carbon bond formations at the 4-bromo and 2-chloro positions, the acetamide group can be hydrolyzed to reveal the primary amine. This makes the compound an ideal starting material for cyclization into quinazolines, indoles, and other complex nitrogen-containing heterocycles critical to pharmaceutical development[1].
The predictable, orthogonal reactivity of the dihalogenated ring allows agrochemical researchers to rapidly synthesize libraries of substituted acetanilides. The stability of the acetamide group under various reaction conditions ensures high throughput and reproducibility during the lead optimization phase [2].
For industrial processes requiring precise, stepwise addition of different aryl or alkyl groups, N-(4-bromo-2-chlorophenyl)acetamide serves as a reliable scaffold. The distinct bond dissociation energies of the C-Br and C-Cl bonds allow for sequential Pd-catalyzed couplings without the need for intermediate purification or re-halogenation steps [3].
Irritant